molecular formula C16H30O7 B3212470 mPEG6-Propyne CAS No. 1101668-44-3

mPEG6-Propyne

Cat. No.: B3212470
CAS No.: 1101668-44-3
M. Wt: 334.40 g/mol
InChI Key: GBKVTPUSHXYSNK-UHFFFAOYSA-N
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Description

mPEG6-Propyne , also known as Methoxy polyethylene glycol-Propyne , is a polydisperse PEG (polyethylene glycol) derivative. It possesses a methoxy group at one end and a propyne derivative at the other. Depending on its molecular weight, it can appear as a white or yellowish liquid, semi-solid, or solid. For long-term storage, it requires protection with an inert gas (argon or nitrogen) and should be kept in a dry environment below -20°C. This compound readily dissolves in water, CHCl₃, and DMSO. Its primary application lies in modifying proteins, peptides, and other small molecular materials. By enhancing drug solubility and stability, reducing immunogenicity, and inhibiting non-specific binding on modified surfaces, this compound plays a crucial role in drug delivery and bioconjugation .


Synthesis Analysis

The synthesis of this compound involves attaching a propyne group to the terminal end of a methoxy polyethylene glycol chain. This can be achieved through various chemical reactions, such as nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The latter method allows for efficient coupling of the propyne moiety to the PEG backbone, resulting in this compound formation .


Molecular Structure Analysis

The molecular structure of this compound consists of a polyethylene glycol chain (PEG) with six ethylene oxide units (CH₂CH₂O) and a propyne group (CH₂CHC≡CH). The methoxy group (CH₃O) is attached to one end of the PEG chain. The resulting structure provides both hydrophilic and hydrophobic properties, making it suitable for various applications in biomedicine and materials science .


Chemical Reactions Analysis

  • Hydrolysis : The ester linkage between the propyne and PEG can undergo hydrolysis under specific conditions, leading to the release of the propyne-modified PEG .

Mechanism of Action

The mechanism of action for mPEG6-Propyne primarily involves its role as a versatile linker. By conjugating it to drugs, peptides, or proteins, it enhances their solubility, stability, and bioavailability. Additionally, this compound can reduce immunogenicity and improve drug delivery by preventing non-specific interactions with charged molecules .

Safety and Hazards

  • Environmental Impact : Dispose of waste properly .

Future Directions

Research on mPEG6-Propyne continues to explore its applications in drug delivery, diagnostics, and materials science. Future studies may focus on optimizing its synthesis, understanding its interactions with biological systems, and developing targeted drug delivery systems using this versatile PEG derivative .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7/c1-3-4-18-7-8-20-11-12-22-15-16-23-14-13-21-10-9-19-6-5-17-2/h1H,4-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVTPUSHXYSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278956
Record name 2,5,8,11,14,17,20-Heptaoxatricos-22-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101668-44-3
Record name 2,5,8,11,14,17,20-Heptaoxatricos-22-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101668-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11,14,17,20-Heptaoxatricos-22-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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